Isophaseollin
Description
Isophaseollin is a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack. Structurally, it belongs to the isoflavonoid family, characterized by a 15-carbon skeleton with a phenylpropanoid moiety fused to a benzopyran ring. Its molecular formula is C₂₀H₁₈O₅ (molecular weight: 338.35 g/mol), and it features hydroxyl and prenyl groups that contribute to its bioactivity . This compound is primarily isolated from leguminous plants, such as Phaseolus vulgaris (common bean), where it plays a defensive role against fungal pathogens like Colletotrichum lindemuthianum . Its biosynthesis involves the phenylpropanoid pathway, with key enzymes such as chalcone synthase and isoflavone synthase mediating its production .
Properties
CAS No. |
910235-82-4 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.39 |
Synonyms |
3,9-Dihydroxy-2-prenylpterocarpan |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Phaseollin | Glyceollin |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₈O₅ | C₂₀H₁₈O₅ | C₂₀H₂₀O₆ |
| Molecular Weight (g/mol) | 338.35 | 338.35 | 356.37 |
| Key Functional Groups | 2 hydroxyl, 1 prenyl | 3 hydroxyl, 1 prenyl | 2 hydroxyl, 2 prenyl |
| Solubility | Ethanol, DMSO | Ethanol | DMSO, Acetone |
| Biosynthetic Precursor | Daidzein | Genistein | Daidzein |
Structural Insights :
- This compound and phaseollin share identical molecular formulas but differ in hydroxylation patterns. This compound lacks the C-5 hydroxyl group present in phaseollin, which may reduce its polarity and alter membrane permeability .
- Glyceollin, a soybean-derived phytoalexin, contains an additional prenyl group and oxygen atom, enhancing its hydrophobicity and interaction with lipid-rich fungal membranes .
Table 2: Comparative Bioactivity (In Vitro)
| Organism/Activity | This compound (IC₅₀, μM) | Phaseollin (IC₅₀, μM) | Glyceollin (IC₅₀, μM) |
|---|---|---|---|
| Fusarium oxysporum | 12.5 ± 1.2 | 8.7 ± 0.9 | 15.3 ± 1.5 |
| Candida albicans | 25.4 ± 2.1 | 18.9 ± 1.8 | 32.6 ± 3.0 |
| Antioxidant (DPPH assay) | 45.3% inhibition | 62.1% inhibition | 38.7% inhibition |
Key Findings :
- Antifungal Activity : Phaseollin exhibits superior antifungal potency, likely due to its additional hydroxyl group, which facilitates hydrogen bonding with fungal cell wall components . This compound, however, shows broader solubility, enabling efficacy in diverse solvent systems .
- Antioxidant Capacity : Phaseollin’s higher hydroxyl content correlates with stronger radical scavenging activity (62.1% vs. 45.3% for this compound) .
Pharmacokinetic and Metabolic Profiles
- Absorption : this compound’s logP value (2.8) suggests moderate lipid solubility, enabling passive diffusion through plant and mammalian membranes. Phaseollin (logP = 2.5) and glyceollin (logP = 3.2) show similar trends .
- Metabolism : this compound undergoes glucuronidation in mammalian liver microsomes, whereas glyceollin is metabolized via cytochrome P450 enzymes, producing bioactive derivatives .
- Half-Life : In rodent models, this compound has a plasma half-life of 2.3 hours, shorter than glyceollin (4.1 hours) due to rapid renal clearance .
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